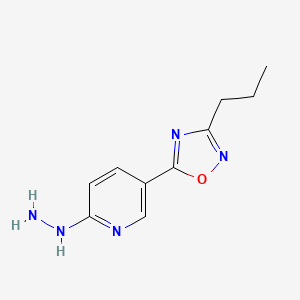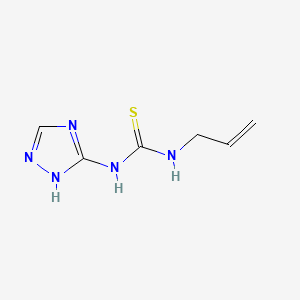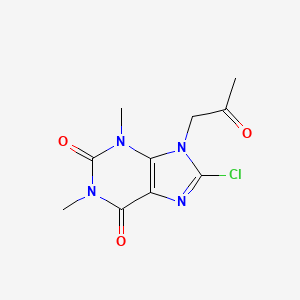
2-Hydrazinyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 2-Hydrazinyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the cyclocondensation of arylamidoximes with aldehydes or carboxylic acids. One common method includes the use of n-butanal and arylamidoximes, followed by oxidation with manganese dioxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Hydrazinyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be performed using hydrazine or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring. Common reagents used in these reactions include manganese dioxide for oxidation and hydrazine for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydrazinyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, interacting with various biological molecules . This interaction can disrupt the normal function of microbial enzymes or proteins, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar compounds to 2-Hydrazinyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine include other oxadiazole derivatives such as:
3-aryl-5-propyl-1,2,4-oxadiazole: Synthesized using similar methods and exhibiting similar biological activities.
2-(1,2,4-oxadiazol-5-yl)anilines: These compounds also contain the oxadiazole ring and have diverse applications in medicinal chemistry. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H13N5O |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C10H13N5O/c1-2-3-9-13-10(16-15-9)7-4-5-8(14-11)12-6-7/h4-6H,2-3,11H2,1H3,(H,12,14) |
InChI Key |
JEVGUTCYOOFGHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CN=C(C=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzoxazol-2-yl)-4-({(E)-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]methylidene}amino)phenol](/img/structure/B15154068.png)
![N-(4-methylbenzyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15154076.png)
![1-[(2-Bromophenyl)methyl]-4-cycloheptylpiperazine](/img/structure/B15154082.png)

![(2E)-3-{4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl}prop-2-enoic acid](/img/structure/B15154095.png)
![methyl 2,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B15154097.png)
![10-(4-fluorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15154100.png)

![N-{4-[2-(3-iodo-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B15154112.png)
![N-{2-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}-4-methylaniline](/img/structure/B15154113.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B15154114.png)
![N-(4-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B15154117.png)
![1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B15154126.png)
![N-[4-Fluorophenoxy(methyl)phosphoryl]-4-methoxyaniline](/img/structure/B15154131.png)
